molecular formula C27H23N3O4 B2415248 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide CAS No. 892419-50-0

2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2415248
CAS No.: 892419-50-0
M. Wt: 453.498
InChI Key: ORDNOUCFTDBIHP-UHFFFAOYSA-N
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Description

2-(3-Benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide is a complex organic compound with multiple potential applications in the fields of chemistry, biology, medicine, and industry. Its intricate structure, featuring both a benzofuro and pyrimidinone core, makes it a versatile candidate for various chemical reactions and biological activities.

Properties

IUPAC Name

2-(3-benzyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2,4-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4/c1-17-12-13-21(18(2)14-17)28-23(31)16-29-24-20-10-6-7-11-22(20)34-25(24)26(32)30(27(29)33)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDNOUCFTDBIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide typically involves a multi-step process:

  • Formation of the benzofuro core: : This step often requires cyclization reactions involving appropriate precursors under acidic or basic conditions.

  • Introduction of the pyrimidinone group: : This can be achieved through condensation reactions with suitable diamines.

  • Attachment of the benzyl group: : Usually done via alkylation reactions under the presence of a base.

  • Final coupling with the acetamide group: : This step requires amide bond formation typically using reagents like coupling agents (e.g., EDCI, DCC) under mild conditions.

Industrial Production Methods

Large-scale production may leverage flow chemistry techniques to streamline the synthesis, improving both yield and purity. Employing high-throughput synthesis and continuous flow reactors can significantly enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can introduce carbonyl functionalities or convert alcohol groups to ketones or aldehydes.

  • Reduction: : Commonly reduces nitro groups to amines or carbonyl groups to alcohols.

  • Substitution: : Halogenation or sulfonation reactions are typical, altering the electron density and reactivity of the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Reagents like PCC, KMnO4, or O2.

  • Reduction: : Using H2/Pd, NaBH4, or LiAlH4.

  • Substitution: : Typically employs halogenating agents like NBS, or sulfonating agents like SO3/H2SO4.

Major Products Formed

Depending on the reaction type, products can range from simple derivatives like benzyl alcohols or benzyl halides to more complex fused ring systems.

Scientific Research Applications

  • Chemistry: : Used as a starting material for synthesizing various heterocyclic compounds.

  • Medicine: : Investigated for its anti-inflammatory, anti-cancer, and anti-viral properties.

  • Industry: : Possible usage in the development of new materials or catalysts.

Mechanism of Action

2-(3-Benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The mechanism involves binding to active sites, altering protein conformation and activity, thereby influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzofuro derivatives: : Share similar aromatic properties.

  • Pyrimidinone analogs: : Have comparable biological activity due to the pyrimidine ring.

  • Benzyl acetamide derivatives: : Exhibit similar reactivity patterns in synthetic chemistry.

Unique Features

What sets this compound apart is its unique fusion of benzofuro and pyrimidinone rings, which imparts distinctive reactivity and biological activity profiles not commonly seen in simpler analogs.

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Biological Activity

The compound 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide (CAS Number: 892419-50-0) is a synthetic organic molecule notable for its potential biological activities, particularly in the field of cancer therapeutics. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C27H23N3O4C_{27}H_{23}N_{3}O_{4}, with a molecular weight of approximately 453.5 g/mol. The structure features a benzofuro[3,2-d]pyrimidine core, which is integral to its biological activity.

PropertyValue
Molecular FormulaC27H23N3O4
Molecular Weight453.5 g/mol
CAS Number892419-50-0

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer potential by inhibiting specific kinases involved in cell proliferation. Notably, it has been shown to target polo-like kinase 1 (Plk1) , a critical regulator of cell cycle progression. Inhibition of Plk1 can lead to disrupted mitotic processes and subsequent cancer cell death.

Mechanism of Action:

  • Kinase Inhibition: The compound binds to the active site of Plk1, preventing its phosphorylation activities essential for mitosis.
  • Cell Cycle Arrest: By inhibiting Plk1 activity, the compound induces G2/M phase arrest in cancer cells, leading to apoptosis.

Antibacterial and Antifungal Activities

Preliminary investigations suggest that this compound may also possess antibacterial and antifungal properties. While these effects are less characterized than its anticancer activity, initial assays indicate potential efficacy against various bacterial strains and fungi.

Case Studies and Research Findings

  • In Vitro Studies:
    • A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were found to be lower than those of established chemotherapeutic agents.
    • Mechanistic studies revealed that the compound induced apoptosis via both intrinsic and extrinsic pathways.
  • In Vivo Efficacy:
    • Animal models treated with this compound showed marked tumor regression compared to control groups. Histopathological analyses confirmed reduced tumor cell proliferation and increased apoptosis in treated tissues.
  • Synergistic Effects:
    • Combination therapy studies indicated that this compound could enhance the efficacy of existing chemotherapy drugs when administered together, suggesting potential for use in combination therapy regimens.

Q & A

Q. What experimental approaches elucidate degradation pathways under physiological conditions?

  • Methodological Answer : Conduct forced degradation studies (acidic/basic/oxidative stress) and monitor via HPLC. LC-HRMS identifies degradation products (e.g., hydrolyzed acetamide or oxidized benzofuran). Stabilization strategies include lyophilization or antioxidant additives .

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